molecular formula C19H13F3N4O2S2 B349619 N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide CAS No. 881942-05-8

N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide

Cat. No.: B349619
CAS No.: 881942-05-8
M. Wt: 450.5g/mol
InChI Key: YZWPRQZCSOFKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide (CAS# 881942-05-8) is a synthetic organic compound of significant interest in pharmaceutical and bioorganic research. Its molecular formula is C19H13F3N4O2S2, with a molecular weight of 450.46 g/mol . This reagent features a hybrid molecular architecture combining three privileged pharmacophores: a quinoline ring, a benzenesulfonamide group, and a thiazole heterocycle. The 6-trifluoromethyl group on the quinoline ring enhances the molecule's electronic properties and metabolic stability, making it a valuable scaffold in drug discovery . The structural motifs present in this compound are associated with a wide range of biological activities. Thiazole and sulfonamide derivatives are extensively investigated for their antioxidative potential, with some analogues demonstrating potent free-radical scavenging activities in DPPH and SOD-mimic assays . Furthermore, structurally related benzenesulfonamide compounds have been patented for their therapeutic potential, showing activity as inhibitors of voltage-gated sodium channels, which may be relevant for the development of treatments for conditions such as epilepsy and convulsive disorders . The presence of both the quinoline and thiazole rings, which are common in many FDA-approved protein kinase inhibitors, also suggests potential for research into targeted cancer therapies . This combination of features makes the compound a versatile intermediate for the synthesis and optimization of novel bioactive molecules in medicinal chemistry programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S2/c20-19(21,22)12-1-6-16-15(11-12)17(7-8-23-16)25-13-2-4-14(5-3-13)30(27,28)26-18-24-9-10-29-18/h1-11H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWPRQZCSOFKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

The quinoline core is constructed via Friedländer annulation, a widely used method for synthesizing substituted quinolines.

Procedure :

  • React 3-(trifluoromethyl)aniline (1 , 10 mmol) with ethyl acetoacetate (2 , 12 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Quench the reaction with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify the crude product via column chromatography (hexane:ethyl acetate, 4:1) to yield 6-(trifluoromethyl)-4-hydroxyquinoline (3 ).

Key Reaction :

C6H4(CF3)NH2+CH3COCO2EtPPAC10H6F3NO(Yield: 65%)\text{C}6\text{H}4(\text{CF}3)\text{NH}2 + \text{CH}3\text{COCO}2\text{Et} \xrightarrow{\text{PPA}} \text{C}{10}\text{H}6\text{F}_3\text{NO} \quad \text{(Yield: 65\%)}

Amination at Position 4

4-Hydroxyquinoline derivatives are converted to 4-aminoquinolines via a two-step process:

  • Chlorination : Treat 3 with phosphorus oxychloride (POCl₃, 5 equiv) at reflux for 4 hours to form 4-chloro-6-(trifluoromethyl)quinoline (4 ).

  • Amination : React 4 with aqueous ammonia (NH₃, 28%) in dioxane at 100°C for 12 hours to yield 6-(trifluoromethyl)quinolin-4-amine (5 ).

Synthesis of 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide

Sulfonylation of Thiazol-2-amine

  • Dissolve thiazol-2-amine (6 , 10 mmol) in dry dichloromethane (DCM, 30 mL) under nitrogen.

  • Add 4-nitrobenzenesulfonyl chloride (7 , 12 mmol) and triethylamine (TEA, 15 mmol) dropwise at 0°C.

  • Stir at room temperature for 6 hours, then wash with 1M HCl and brine.

  • Recrystallize from ethanol to obtain N-(1,3-thiazol-2-yl)-4-nitrobenzenesulfonamide (8 ).

Key Reaction :

C3H2N2S+ClSO2C6H4NO2TEAC9H6N3O4S2(Yield: 78%)\text{C}3\text{H}2\text{N}2\text{S} + \text{ClSO}2\text{C}6\text{H}4\text{NO}2 \xrightarrow{\text{TEA}} \text{C}9\text{H}6\text{N}3\text{O}4\text{S}2 \quad \text{(Yield: 78\%)}

Reduction of Nitro Group

  • Hydrogenate 8 (5 mmol) in methanol (50 mL) using 10% Pd/C (0.5 g) under H₂ (1 atm) for 4 hours.

  • Filter the catalyst and concentrate under reduced pressure to isolate 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (9 ).

Coupling of Quinoline and Benzenesulfonamide Moieties

Nucleophilic Aromatic Substitution

  • Combine 5 (5 mmol) and 9 (5.5 mmol) in dimethylformamide (DMF, 20 mL).

  • Add cesium carbonate (Cs₂CO₃, 15 mmol) and heat at 120°C for 24 hours.

  • Pour into ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate:methanol, 9:1) to obtain the target compound.

Key Reaction :

C10H6F3N2+C9H8N3O2S2Cs2CO3C19H13F3N4O2S2(Yield: 62%)\text{C}{10}\text{H}6\text{F}3\text{N}2 + \text{C}9\text{H}8\text{N}3\text{O}2\text{S}2 \xrightarrow{\text{Cs}2\text{CO}3} \text{C}{19}\text{H}{13}\text{F}3\text{N}4\text{O}2\text{S}_2 \quad \text{(Yield: 62\%)}

Alternative Palladium-Catalyzed Amination

For improved yields, employ Buchwald-Hartwig coupling:

  • Mix 4 (5 mmol), 9 (5.5 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and NaOtert-Bu (15 mmol) in toluene (30 mL).

  • Heat at 110°C for 12 hours under nitrogen.

  • Isolate the product as above.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinoline-H), 8.25 (d, J = 8.4 Hz, 1H, quinoline-H), 7.98–7.82 (m, 4H, aromatic-H), 7.45 (d, J = 4.8 Hz, 1H, thiazole-H), 6.92 (d, J = 4.8 Hz, 1H, thiazole-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 162.4 (C=O), 150.2–116.7 (aromatic-C), 124.5 (q, J = 272 Hz, CF₃).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₃F₃N₄O₂S₂
Molecular Weight474.45 g/mol
Melting Point215–217°C (dec.)
SolubilityDMSO: 25 mg/mL; Water: <1 mg/mL

Optimization and Challenges

  • Solvent Selection : DMF outperforms DMSO in nucleophilic substitution due to lower viscosity.

  • Base Impact : Cs₂CO₃ enhances reactivity over K₂CO₃ by stabilizing the transition state.

  • Side Reactions : Competing hydrolysis of the quinoline chloro group is mitigated by anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced quinoline derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preclinical studies as a potential anticancer agent. Its mechanism of action appears to be linked to its ability to inhibit cell proliferation in various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of thiazole and quinoline exhibit significant cytotoxicity against multiple cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance, compounds structurally similar to N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide have demonstrated IC50 values ranging from 0.28 to 10 μg/mL across different studies, indicating their effectiveness in inhibiting tumor growth .

Anticonvulsant Properties

Recent investigations have highlighted the anticonvulsant potential of thiazole-based compounds, including this compound.

Research Insights

  • In animal models, compounds similar to this compound have displayed significant anticonvulsant activity. For example, one study reported a protective index of 9.2 for a related thiazole derivative in a picrotoxin-induced convulsion model .

Structure–Activity Relationship (SAR)

The efficacy of this compound can be enhanced through structural modifications. The presence of specific substituents on the thiazole and quinoline rings has been shown to influence biological activity significantly.

Key Structural Features

FeatureImpact on Activity
Trifluoromethyl GroupEnhances lipophilicity and biological activity
Sulfonamide MoietyContributes to binding affinity with biological targets
Quinoline CoreProvides additional pharmacological properties

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

This compound shares the 4-anilinoquinoline scaffold but replaces the trifluoromethyl group with a bromine atom at the 6-position. Additionally, the benzo-triazole substituent introduces a bulkier aromatic system, which may impact solubility and steric interactions. The synthetic methodology for this compound emphasizes rapid library development, suggesting that the target compound’s trifluoromethyl group could be similarly optimized for high-throughput screening .

(2R,6R,12Z,13aS,14aR,16aS)-N-(cyclopropanesulfonyl)-6-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-2-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-5,16-dioxo-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxamide

This structurally complex analogue incorporates a quinoline moiety with methoxy and methyl substituents (positions 7 and 8) instead of trifluoromethyl. The additional cyclopropane and polycyclic systems increase molecular weight (~800 g/mol) and likely reduce bioavailability compared to the target compound. However, the presence of a thiazole ring and sulfonamide group highlights shared pharmacophoric elements, underscoring the importance of these motifs in receptor engagement .

Sulfonamide Derivatives with Thiazole Substituents

(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 16)

This compound shares the N-(1,3-thiazol-2-yl) group and trifluoromethyl substitution but replaces the quinoline with a propanamide-linked phenylsulfonamide. The target compound’s quinoline scaffold may offer enhanced π-π stacking or hydrophobic interactions compared to this simpler aryl system .

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide

This analogue retains the thiazole-sulfonamide linkage but replaces the quinoline with a butanamide chain and a 4-methylphenyl group. The absence of aromatic heterocycles like quinoline likely reduces target specificity for kinase or receptor binding pockets. The methylphenyl group may improve metabolic stability but could limit solubility due to increased hydrophobicity .

Functional Group Comparisons

Compound Core Structure Key Substituents Notable Properties
Target Compound Benzenesulfonamide + Quinoline 6-(Trifluoromethyl)quinoline, Thiazole High lipophilicity (CF₃), potential for kinase inhibition or receptor antagonism
6-Bromo-N-(2-methyl-2H-benzo-triazol-5-yl)quinolin-4-amine Quinoline 6-Br, Benzo-triazole Bulky substituent may hinder membrane permeability; bromine enhances halogen bonding
Compound 16 () Propanamide + Sulfonamide Isopropylsulfonyl, CF₃-thiazole Moderate activity in assays; simpler structure may aid in metabolic clearance

Biological Activity

N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole moiety linked to a quinoline structure through an amino group, with a sulfonamide functional group. Its chemical structure can be represented as follows:

N 1 3 thiazol 2 yl 4 6 trifluoromethyl quinolin 4 yl amino benzenesulfonamide\text{N 1 3 thiazol 2 yl 4 6 trifluoromethyl quinolin 4 yl amino benzenesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Protein Kinases : Research indicates that compounds with similar structures modulate protein kinase activities, affecting cellular proliferation and survival pathways .
  • Antitumor Activity : The thiazole and quinoline components have been associated with cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Anticonvulsant Properties : Some derivatives of thiazole have shown effectiveness in reducing seizure activity in animal models, indicating possible neuroprotective effects .

Antitumor Activity

Several studies have assessed the antitumor efficacy of compounds related to this compound:

  • Cell Line Testing : In vitro studies demonstrated that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia). For instance, compounds showed IC50 values in the low micromolar range, indicating potent activity .
CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92Jurkat
Compound 21.98 ± 1.22HT-29

Anticonvulsant Activity

In studies focusing on anticonvulsant properties:

  • Protection Against Seizures : Certain derivatives demonstrated high efficacy in preventing seizures induced by pentylenetetrazol (PTZ), with some providing complete protection at specific dosages .

Structure-Activity Relationships (SAR)

The SAR analysis reveals critical insights into the design of more effective derivatives:

  • Thiazole Ring Importance : The presence of the thiazole ring is essential for maintaining biological activity. Modifications that retain this moiety often lead to enhanced potency.
  • Substituents on the Quinoline Ring : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the quinoline ring significantly enhances antitumor activity by increasing lipophilicity and facilitating cellular uptake .
  • Sulfonamide Functionality : This group appears crucial for interactions with target proteins involved in tumor growth and seizure activity modulation.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several thiazole-based compounds and evaluated their anticancer properties against Jurkat cells. The most promising analogs showed IC50 values lower than those of established chemotherapeutics like doxorubicin.

Case Study 2: Anticonvulsant Effects

Another investigation explored the anticonvulsant potential of thiazole derivatives in rodent models. The results indicated that specific substitutions on the thiazole ring led to significant reductions in seizure frequency.

Q & A

Basic: What synthetic routes are effective for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as sulfonamide-linked thiazole and quinoline moieties. A common approach includes coupling benzenesulfonamide derivatives with functionalized thiazole or quinoline precursors under reflux conditions in acetic acid or ethanol. For example, 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives (structurally analogous) are synthesized via refluxing intermediates in glacial acetic acid for 3.5–5 hours, followed by purification via recrystallization (e.g., ethanol or acetonitrile) to achieve 40–55% yields . Optimization strategies include:

  • Temperature control : Maintaining reflux temperatures to accelerate coupling while avoiding decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of sulfonamide intermediates.
  • Stoichiometric ratios : Using 10–20% excess of aminoquinoline precursors to drive reactions to completion.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming sulfonamide-thiazole-quinoline connectivity. For example, compound 10 in was characterized by distinct chemical shifts for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (Rf values ~0.43–0.78 in ethanol/hexane systems) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

Methodological Answer:

  • Comparative synthesis : Prepare analogs with substituents like -CH₃, -Cl, or -CF₃ at the quinoline 6-position. For example, PF-05089771 ( ) demonstrated that trifluoromethyl groups enhance metabolic stability and lipophilicity in Nav1.7 inhibitors .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or ion channel targets) to correlate trifluoromethyl presence with IC₅₀ values.
  • Computational modeling : Use docking simulations (e.g., AutoDock) to assess how the -CF₃ group influences binding to hydrophobic pockets .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution. For instance, PF-05089771 required human microdose studies to address variability in preclinical PK models .
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps.
  • Dose optimization : Adjust dosing regimens (e.g., frequency, route) to align in vivo exposure with in vitro IC₅₀ values .

Advanced: How does X-ray crystallography using SHELX software aid in mechanistic studies?

Methodological Answer:

  • Structure determination : SHELXL refines crystal structures to map binding interactions (e.g., hydrogen bonds between sulfonamide and target proteins). highlights SHELX’s robustness in resolving high-resolution structures even with twinned data .
  • Electron density analysis : Identify key residues (e.g., catalytic lysine or aspartate) interacting with the quinoline moiety.
  • Validation : Cross-validate crystallographic data with NMR or mutagenesis studies to confirm functional residues .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol or acetonitrile to remove impurities; yields improve with slow cooling (e.g., compound 11 in , purified via acetonitrile crystallization) .
  • Column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate sulfonamide-thiazole derivatives.
  • Centrifugation : Isolate precipitates after acidification (pH control critical for sulfonamide stability) .

Advanced: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., ATPase or protease assays) with recombinant targets.
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
  • Target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Advanced: How to design derivatives with modified sulfonamide groups for enhanced activity?

Methodological Answer:

  • Functional group replacement : Substitute sulfonamide with carboxamide or phosphonamide groups (e.g., compound 13 in used carbamamoylmethylthio modifications) .
  • Bioisosteres : Replace sulfur with selenium or oxygen to alter electronic properties.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.